2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrimidine ring (a six-membered ring with two nitrogen atoms), a piperidine ring (a six-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with three nitrogen atoms), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The exact structure would need to be confirmed by spectroscopic methods such as NMR .科学的研究の応用
Drug Design and Synthesis
This compound’s structure, which includes a pyrimidinyl piperidine moiety and a triazolyl dihydropyridazinone, indicates its potential use in the design and synthesis of new pharmaceutical agents. The presence of multiple heterocyclic rings such as imidazole and pyridine analogs is often associated with a broad range of biological activities . These structures are commonly found in compounds with antibacterial, antifungal, and antiviral properties.
Biological Activity Screening
The compound can be used as a precursor for synthesizing novel heterocyclic compounds, which can then be screened for various biological activities. For instance, derivatives of imidazole, which is structurally related to the compound , have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antidiabetic effects .
Antimicrobial Agent Development
The structural features of the compound suggest it could be modified to enhance its antimicrobial properties. Imidazole derivatives, for example, have been used to develop new antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Cancer Research
Compounds with imidazole and triazole moieties have been explored for their antitumor activities. This compound could be investigated for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer drugs .
将来の方向性
特性
IUPAC Name |
2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-4-7-19-17(21-13)23-8-5-14(6-9-23)10-24-16(26)3-2-15(22-24)25-12-18-11-20-25/h2-4,7,11-12,14H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUOSIIXRLSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。